N-phenylhydrazine-1,2-dicarboxamide
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Overview
Description
N-phenylhydrazine-1,2-dicarboxamide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a phenyl group attached to a hydrazine moiety, which is further substituted with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylhydrazine-1,2-dicarboxamide can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol (MeOH). The reaction typically proceeds under mild conditions and yields the desired product with good purity . The structure of the synthesized compound can be confirmed using techniques such as Fourier transform infrared (FT-IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-phenylhydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group or the carboxamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
Scientific Research Applications
N-phenylhydrazine-1,2-dicarboxamide has several scientific research applications, including:
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenylhydrazine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenylhydrazine-1,2-dicarboxamide include:
N-phenylhydrazine-1-carboxamide: A related compound with one carboxamide group.
N-phenylhydrazine-1,3-dicarboxamide: A structural isomer with carboxamide groups at different positions.
N-phenylhydrazine-1,2-dicarboxylate: A compound with carboxylate groups instead of carboxamide groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual carboxamide groups provide additional sites for hydrogen bonding and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(carbamoylamino)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHUWLIAKXSGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355160 |
Source
|
Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90141-55-2 |
Source
|
Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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